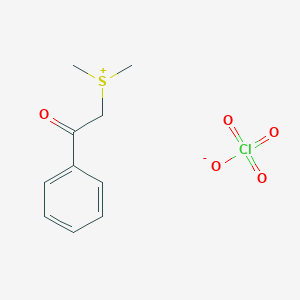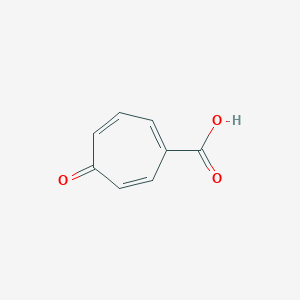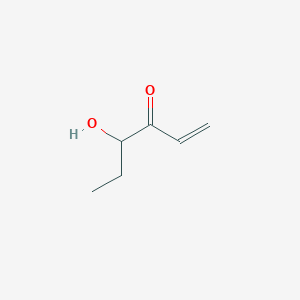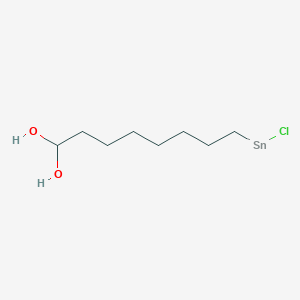
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne is a chemical compound with the molecular formula C8H22O6Si2. It is a mono-constituent substance known for its unique structure, which includes silicon and oxygen atoms arranged in a specific configuration. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne typically involves the reaction of dimethyldiethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, replacing methoxy groups with other functional groups. Common reagents used in these reactions include acids, bases, and organometallic compounds.
Scientific Research Applications
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne involves its interaction with various molecular targets, primarily through the formation and cleavage of silicon-oxygen bonds. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne can be compared with other similar compounds such as:
Dimethyldiethoxysilane: A precursor used in the synthesis of the target compound.
1,2-Bis(trimethoxysilyl)ethane: Another silicon-containing compound with similar reactivity.
Hexamethoxydisilylethane: A related compound with different functional groups. The uniqueness of this compound lies in its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
18293-89-5 |
|---|---|
Molecular Formula |
C8H18O6Si2 |
Molecular Weight |
266.39 g/mol |
IUPAC Name |
trimethoxy(2-trimethoxysilylethynyl)silane |
InChI |
InChI=1S/C8H18O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h1-6H3 |
InChI Key |
ZLKLMRLGECUBBA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C#C[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



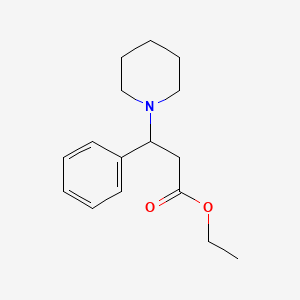

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
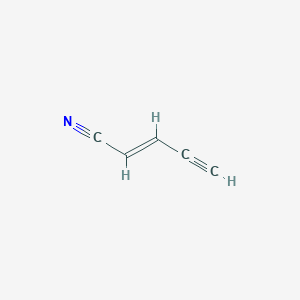
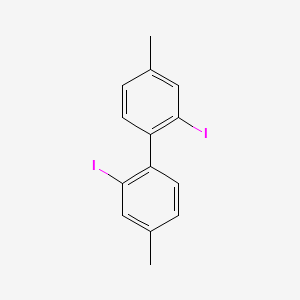
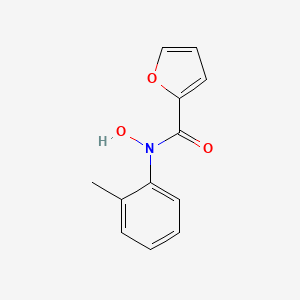


![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
